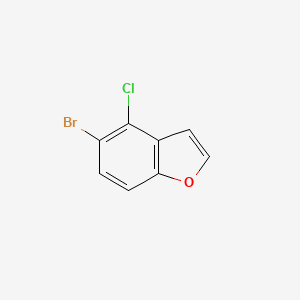

5-Bromo-4-chloro-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-1-benzofuran is a compound with the molecular weight of 231.48 . It is a light yellow liquid and is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

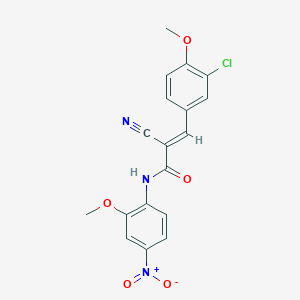

The molecular structure of 5-Bromo-4-chloro-1-benzofuran consists of a benzofuran ring substituted with bromine and chlorine atoms . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1-benzofuran is a light yellow liquid . It has a molecular weight of 231.48 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects: Compound 36, a substituted benzofuran, exhibits significant cell growth inhibition in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers explore its potential as an anticancer agent.

Chalcone Compounds: Benzofuran-substituted chalcones (such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones) are also promising candidates for cancer drug development . These compounds may offer novel therapeutic avenues.

Antimicrobial Activity

Benzofuran compounds have demonstrated antimicrobial properties. Key points include:

- Substitution at the 4-Position : Substituents containing halogens or hydroxyl groups at the 4-position enhance antimicrobial activity . Researchers investigate these derivatives for potential clinical applications.

Serotonin Receptor Binding

5-Bromobenzofuran is involved in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine, which selectively binds to the serotonin receptor 5-HT2A in vitro . Understanding such interactions contributes to drug design.

Synthetic Chemistry

Recent advancements in constructing benzofuran rings provide valuable insights:

Unique Free Radical Cyclization: Researchers have developed a method for constructing complex benzofuran derivatives using a free radical cyclization cascade. This approach yields polycyclic benzofuran compounds that were previously challenging to synthesize .

Proton Quantum Tunneling: Another innovative method involves constructing benzofuran rings via proton quantum tunneling. This process yields high yields and fewer side reactions, facilitating complex ring system synthesis .

Wirkmechanismus

Target of Action

Benzofuran compounds, which 5-bromo-4-chloro-1-benzofuran is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including inhibiting cell growth .

Action Environment

It is known that the activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Safety and Hazards

Zukünftige Richtungen

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRMOALIAATZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-1-benzofuran | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)

![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)